Ethyl 2-(2-methyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Descripción

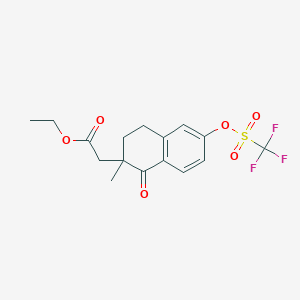

Ethyl 2-(2-methyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a synthetic organic compound characterized by a tetrahydronaphthalene (tetralin) backbone substituted with a methyl group at position 2, a ketone at position 1, and a trifluoromethylsulfonyloxy (triflate) group at position 4. The ethyl acetate moiety at the 2-position further enhances its steric and electronic profile.

Propiedades

Fórmula molecular |

C16H17F3O6S |

|---|---|

Peso molecular |

394.4 g/mol |

Nombre IUPAC |

ethyl 2-[2-methyl-1-oxo-6-(trifluoromethylsulfonyloxy)-3,4-dihydronaphthalen-2-yl]acetate |

InChI |

InChI=1S/C16H17F3O6S/c1-3-24-13(20)9-15(2)7-6-10-8-11(4-5-12(10)14(15)21)25-26(22,23)16(17,18)19/h4-5,8H,3,6-7,9H2,1-2H3 |

Clave InChI |

UALATQXJZHLUCM-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC1(CCC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Substituent Variations on the Tetralin Backbone

a. Ethyl vs. Methyl Substituent at Position 2 A closely related compound, Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (), replaces the methyl group at position 2 with an ethyl group. This minor structural change increases steric bulk, which may influence:

- Reactivity : Reduced accessibility to reactive sites due to steric hindrance.

- Crystallinity: Bulkier substituents could affect crystallization behavior, as noted in SHELX-refined structures ().

b. Triflate vs. Hydroxy Group at Position 6

Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS 50836-02-7, ) substitutes the triflate group with a hydroxyl group. Key differences include:

- Reactivity : The hydroxy group is less electrophilic, limiting utility in substitution reactions but enabling hydrogen bonding.

- Applications : Hydroxy derivatives are more likely to serve as drug precursors (e.g., β-blockers or hormone analogs), whereas triflate derivatives are intermediates in cross-coupling reactions.

Functional Group Comparisons in Esters

a. Benzimidazole-Containing Esters A structurally distinct ester, [(1S,2S)-2-[2-[3-(1H-Benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate (), features a benzimidazole moiety and methoxyacetate group. Unlike the triflate-substituted compound, this structure is tailored for biological activity (e.g., calcium channel blocking in mibefradil).

b. Sulfonylurea Herbicide Esters

Methyl esters like metsulfuron methyl ester () incorporate triazine and sulfonylurea groups for herbicidal activity. While these share ester functional groups with the target compound, their triazine cores and sulfonylurea linkages confer distinct modes of action (ALS enzyme inhibition), unlike the triflate’s role in synthesis.

Tabulated Structural and Functional Comparison

Research Implications and Gaps

While structural comparisons highlight reactivity and application differences, experimental data (e.g., reaction yields, biological activity) are absent in the provided evidence. Further studies could explore:

- Synthetic Utility : Triflate vs. other leaving groups in cross-coupling reactions.

- Thermodynamic Properties : Melting points, solubility, and stability comparisons between methyl and ethyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.